2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
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Description
2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H16N4O3S2 and its molecular weight is 340.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds : The compound serves as a key intermediate in the synthesis of a range of derivatives with potential biological activities. For instance, its use in generating novel N-(3-chloro-4-fluorophenyl) derivatives has been demonstrated, with some showing significant anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013). Similarly, its incorporation into tetrasubstituted pyrazole derivatives through 1,3-dipolar cycloaddition reactions with nitrile imines has provided an efficient method for accessing structurally diverse pyrazoles (I. Yavari et al., 2018).
Anticancer and Antiangiogenic Effects : Derivatives of the compound have been synthesized and tested for in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. The study found that these derivatives significantly reduced tumor volume and cell number, suggesting potential for anticancer therapy (S. Chandrappa et al., 2010).
Antimicrobial Activities : Research has also explored the antimicrobial potential of derivatives of this compound. For example, rhodanine-3-acetic acid-based amides and esters derived from the compound showed activity against mycobacteria, including Mycobacterium tuberculosis, and some Gram-positive bacteria, indicating its utility in developing new antimicrobial agents (M. Krátký et al., 2017).
Material Science Applications
- Crystal Structure Analysis : Studies on the crystal structures of (oxothiazolidin-2-ylidene)acetamides, related to the compound , have provided insights into their molecular configurations, contributing to the understanding of structure-activity relationships in medicinal chemistry (Aleksei N. Galushchinskiy et al., 2017).
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c18-11(7-16-12(19)8-22-13(16)21)15-9-5-14-17(6-9)10-1-3-20-4-2-10/h5-6,10H,1-4,7-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMYBGHSZFQHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CN3C(=O)CSC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide |
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